Crystal Structure and Conformational Uniqueness of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate vs. 5-Nitro Analogs
The solid-state conformation of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is quantitatively distinct from related nitroimidazoles. Single-crystal X-ray diffraction reveals a dihedral angle between the imidazole ring and the ethyl acetate plane of 103.1(8)° [1], and an alternate crystal form reports an angle of 75.71(13)° [2]. In contrast, the closely related tert-butyl ester analog (tert-butyl 2-(1H-benzimidazol-1-yl)acetate) exhibits a significantly different dihedral angle of 84.5(3)°, demonstrating the sensitivity of the conformation to the ester substituent [1].
| Evidence Dimension | Dihedral angle between heterocyclic ring and ester plane |
|---|---|
| Target Compound Data | 103.1(8)° (orthorhombic crystal) and 75.71(13)° (alternate crystal form) |
| Comparator Or Baseline | tert-Butyl 2-(1H-benzimidazol-1-yl)acetate: 84.5(3)° |
| Quantified Difference | Difference of +18.6° or -8.8° depending on crystal form, relative to the tert-butyl analog |
| Conditions | Single-crystal X-ray diffraction at 103 K (orthorhombic) and 298 K (alternate form) |
Why This Matters
This quantitative conformational difference dictates the compound's specific crystal packing and solubility profile, which directly impacts its performance as a reproducible solid reagent in large-scale synthesis and formulation development.
- [1] Wang, H., Zou, P., Xie, M., He, Y., & Wu, J. (2010). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. *Acta Crystallographica Section E*, 66(10), o2606. doi:10.1107/S1600536810037098 View Source
- [2] Bouayad, K., Kandri Rodi, Y., Ouzidan, Y., El Ammari, L., & Saadi, M. (2016). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. *IUCrData*, 1(4), x160411. doi:10.1107/S2414314616004112 View Source
